molecular formula C10H14N2OS B14809335 (3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine

(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine

Cat. No.: B14809335
M. Wt: 210.30 g/mol
InChI Key: HZQAZDCIXHCJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridinylmethanamine core structure. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

(3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones can be achieved using copper catalysis under mild conditions . This reaction involves the use of water as the single oxygen source, resulting in the formation of aromatic ketones . Common reagents used in these reactions include transition metals and oxidizing agents.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical reactions due to its functional groups. The presence of the cyclopropoxy and methylthio groups allows it to engage in unique interactions with enzymes and receptors, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(3-cyclopropyloxy-2-methylsulfanylpyridin-4-yl)methanamine

InChI

InChI=1S/C10H14N2OS/c1-14-10-9(13-8-2-3-8)7(6-11)4-5-12-10/h4-5,8H,2-3,6,11H2,1H3

InChI Key

HZQAZDCIXHCJAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1OC2CC2)CN

Origin of Product

United States

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